molecular formula C20H18N2O6S B2360666 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1903592-36-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2360666
CAS No.: 1903592-36-8
M. Wt: 414.43
InChI Key: XJBDBDGBQHAEFC-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
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Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are known to contribute to various biological activities. The presence of furan and thiophene rings enhances the compound's potential interactions with biological targets.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₄S
Molecular Weight409.5 g/mol
CAS Number955610-05-6

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have indicated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.
  • Antimicrobial Activity : Initial findings indicate that the compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infection control.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : In silico studies have suggested that the compound may inhibit enzymes such as alpha-glucosidase and acetylcholinesterase , which are important in metabolic processes and neurotransmission.
  • Receptor Binding : The structural characteristics allow for potential binding to various receptors involved in signaling pathways related to cancer and inflammation.

Case Studies

Several case studies have documented the biological effects of similar compounds containing the dihydrobenzo[b][1,4]dioxin moiety:

  • Topoisomerase II Inhibition : Compounds similar in structure have been reported as effective topoisomerase II inhibitors, which are crucial for DNA replication and repair in cancer cells .
  • PD-1/PD-L1 Interaction : Research has explored small molecules targeting PD-1/PD-L1 interactions, revealing that modifications to similar scaffolds can enhance immune response against tumors .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-18(19(24)22-13-5-6-14-15(11-13)27-9-8-26-14)21-12-20(25,16-3-1-7-28-16)17-4-2-10-29-17/h1-7,10-11,25H,8-9,12H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBDBDGBQHAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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